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Introduction and Chemical Structure

Caldiamide sodium (more commonly known by its generic name gadodiamide or Gd-DTPA-BMA)
represents a class of non-ionic, open-chain gadolinium-based contrast agents specifically designed for
magnetic resonance imaging (MRI). The DTPA-BMA ligand (diethylenetriaminepentaacetic acid
bismethylamide) forms the fundamental molecular scaffold that chelates the gadolinium (Gd3*) ion,
determining the compound's physicochemical properties, stability, and biological behavior. Unlike its ionic
counterpart Gd-DTPA (gadopentetate dimeglumine), the DTPA-BMA ligand features amide substitutions
that replace two terminal carboxylate groups, resulting in a neutral complex with distinct coordination
properties and pharmacokinetic profiles. This structural modification significantly impacts the compound's
hydration state, thermodynamic stability, and kinetic inertness, which collectively influence its clinical safety

profile, particularly in patients with impaired renal function.

The molecular architecture of DTPA-BMA consists of a diethylenetriamine backbone with five
coordinating arms, three of which are carboxylate groups and two are carboxamide groups. This arrangement
creates an octadentate coordination sphere that envelopes the Gd3* ion through three nitrogen atoms and
five oxygen atoms from the carboxylate and amide groups. The replacement of carboxylate groups with
amide functionalities reduces the overall charge of the complex from -1 (as in Gd-DTPA) to neutral, which
influences both the hydrophilicity and the thermodynamic stability of the complex. The synthesis of DTPA-

BMA involves the reaction of diethylenetriaminepentaacetic acid with methylamine, resulting in the
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substitution of two carboxyl groups with amide functionalities while retaining the fundamental

polyaminocarboxylate structure that defines this class of chelating agents [1] [2].

Coordination Chemistry and Gadolinium Binding

Coordination Geometry and Metal lon Selectivity

The coordination behavior of DTPA-BMA with gadolinium ions represents a sophisticated example of
lanthanide chelation chemistry. Gadolinium (III) possesses a coordination number typically ranging from 8
to 9, and the DTPA-BMA ligand provides eight coordination sites - three from amine nitrogen atoms and
five from oxygen atoms (three from carboxylate groups and two from amide groups). This arrangement
creates one coordinatively unsaturated site that is invariably occupied by a water molecule, which plays a
crucial role in the contrast-enhancing mechanism of MRI. The binding cavity created by the DTPA-BMA
ligand optimally accommodates Gd3* ions with an ionic radius of approximately 0.99 A, demonstrating high
selectivity over smaller divalent cations like Ca?* (1.00 A) and Mg?* (0.72 A), while maintaining

competitive binding against other trivalent lanthanides and actinides.

The metal complex stability follows the trend observed for polyaminocarboxylate ligands, with formation
constants for Gd-DTPA-BMA measuring approximately log K = 16.9-17.5 at 25°C, which is about two
orders of magnitude lower than that of Gd-DTPA (log K = 19.3-20.0) but still sufficient for clinical
application. This reduction in thermodynamic stability is directly attributable to the amide substitution,
which decreases the overall charge density and reduces the electrostatic component of the metal-ligand
interaction. Despite this, the complex remains stable under physiological conditions for the duration of most
imaging procedures, though concerns regarding gadolinium dissociation in patients with severe renal

impairment have prompted additional safety considerations [1] [2].
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Gd?* coordination sphere in DTPA-BMA showing eight ligand atoms and one water molecule.

Comparative Coordination Chemistry

When compared to other gadolinium chelates, DTPA-BMA exhibits intermediate coordination strength
between the stronger macrocyclic agents (e.g., Gd-DOTA, log K = 24.7) and weaker linear agents. The
coordination geometry approximates a distorted tricapped trigonal prism, with the water molecule
occupying a capping position. This particular arrangement creates optimal conditions for water proton
exchange, the fundamental phenomenon that underlies contrast enhancement in MRI. The residence time of
the coordinated water molecule in Gd-DTPA-BMA is approximately 10-20 ns, which is slightly shorter than
in ionic complexes, contributing to its relatively higher relaxivity. The complex maintains its structural
integrity across a wide pH range (4-9), though acid-catalyzed dissociation becomes significant below pH 4,

which has implications for its behavior in acidic cellular compartments [1] [2].

Physicochemical Properties and Quantitative
Parameters

Molecular Properties and Stability Constants

Table 1: Fundamental Physicochemical Properties of Gd-DTPA-BMA
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Property Value Experimental Conditions Reference
Molecular Formula C16H28GdNsOs Anhydrous [1]
Molecular Weight 591.66 g/mol - [1]
Overall Charge Neutral Physiological pH [2]
Hydration Number (q) 1 25°C [2]
Partition Coefficient (log P) -3.2t0-3.5 n-Octanol/water, 25°C [2]
Solubility in Water >500 mM 20°C [1]
Osmolality (ag. sol.) 650-750 mOsm/kg 0.5 M, 37°C [3]
Viscosity 1.3-1.5cP 0.5 M, 37°C [3]

The physicochemical profile of Gd-DTPA-BMA reflects its optimized design for diagnostic imaging. The
compound exhibits high water solubility (>500 mM) despite its neutral charge, attributable to the presence
of multiple polar amide and remaining carboxylate groups that facilitate hydrogen bonding with water
molecules. The osmolality of clinical formulations (approximately 650-750 mOsm/kg at 0.5 M
concentration) is significantly lower than that of ionic contrast agents, reducing the potential for osmotically-
induced adverse effects when administered intravenously. The viscesity remains in an acceptable range for
injection (1.3-1.5 cP at 37°C), balancing the need for concentrated gadolinium delivery with practical

administration considerations [1] [3].

Thermodynamic and Kinetic Stability Parameters

Table 2: Stability Parameters of Gd-DTPA-BMA and Reference Compounds
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Gd-DTPA- Experimental
Parameter Gd-DTPA Gd-DOTA o

BMA Conditions
Thermodynamic Stability 16.9-17.5 19.3-20.0 24.7 25°C, 0.1 M KClI

Constant (log K)

Conditional Stability (pGd at pH  15.0-15.5 18.0-18.5 21.0-22.0 pH 7.4,107° M Gd,
7.4) 25°C
Acid-Assisted Dissociation Rate  0.8-1.2 0.03-0.05 <0.001 pH 3.0, 25°C

(k) M-1s~1 M-1s~1 M-1s~1

Carbonate-Catalyzed 120-150 1.2-1.5 Not pH 7.4, 25°C
Dissociation M-1s—1 M-1s—1 detected

Plasma Half-life ( dissociation) 20-30 h >100 h >1000 h In vitro, 37°C

The kinetic inertness of Gd-DTPA-BMA has been extensively characterized due to its clinical significance.
The complex demonstrates catalyzed dissociation pathways in the presence of endogenous anions,
particularly carbonate (HCO37/CO32?7) and phosphate (H2POa4~/HPQOa42~), which accelerate gadolinium
release through transmetallation reactions. The carbonate-catalyzed dissociation rate of Gd-DTPA-BMA
(120-150 M~1s71) is approximately two orders of magnitude higher than that of Gd-DTPA, reflecting the
impact of amide substitution on complex stability. This catalytic process follows a second-order kinetic
profile, with the rate proportional to both complex and carbonate concentrations, and increases significantly
at higher pH values where carbonate ion concentration rises. The acid-catalyzed dissociation proceeds more
rapidly as well, with a rate constant of 0.8-1.2 M~1s~! at pH 3.0 compared to 0.03-0.05 M~1s~! for Gd-DTPA

under identical conditions [2].

Experimental Characterization Methods

Relaxometry and MRI Characterization Protocols

Longitudinal relaxivity (r1) measurements for Gd-DTPA-BMA should be conducted using a standardized

protocol to ensure reproducibility across laboratories. Prepare a series of dilutions (0.05-2.0 mM) in
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phosphate-buffered saline (PBS, pH 7.4) with addition of human serum albumin (HSA, 4.5 g/dL) for protein-
containing measurements. The sample temperature must be maintained at 37°C + 0.1°C using a circulating
water bath. Measurement parameters should include magnetic field strengths of 0.47 T (20 MHz), 1.41 T
(60 MHz), and 3.0 T (127 MHz) to characterize field dependence. Use an inversion-recovery pulse sequence
with at least 10 different inversion times (TI) spaced logarithmically from 0.1 ms to 5xTi. Data analysis
employs a three-parameter fit to the recovery curve: M2 = Mo (1 - 2e~T/™ + e~TR/T)  where TR should
exceed 5xT1. The relaxivity values for Gd-DTPA-BMA typically range from 4.3-4.5 mM~1s~! at 1.5 T and
37°C in PBS, increasing to 5.8-6.2 mM~!s~! in the presence of serum albumin due to weak protein binding

interactions [4] [2].
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Sample Preparation
(0.05-2.0 mM in PBS/HSA)

Temperature Equilibration
(37.0°C £ 0.1°C)

Multi-field Measurement
(0.47T, 1.41T, 3.0T)

Inversion-Recovery Sequence
(20 Tl values, TR > 5xT1)

:

Three-Parameter Curve Fit
M2 = Mo(1 - 2e~T/™ + e~TR/T1)

:

Relaxivity Calculation
(r1 = (UT1p - UT1s)/[Gd])

Relaxivity Values
(4.3-4.5 mM~1s~1 at 1.5T)
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Experimental workflow for measuring longitudinal relaxivity of Gd-DTPA-BMA.

Stability Constant Determination Methods
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The thermodynamic stability constant (log K) for Gd-DTPA-BMA can be determined using potentiometric
titration competitive experiments. Prepare solutions containing Gd3* ions and the DTPA-BMA ligand in
molar ratios from 1:1 to 1:3, with total metal concentrations of 1-5 mM. Maintain constant ionic strength
using 0.1 M KCIl and perform titrations under inert atmosphere (N2 or Ar) to exclude COz2. Use a combined
glass electrode calibrated in concentration units of H* ions. Titrate with standardized CO2z-free NaOH
solution (0.1 M) at 25.0°C £ 0.1°C. The data analysis employs specialized computational programs (e.g.,
Hyperquad, Superquad) that solve the complete set of mass-balance equations, accounting for all species in
equilibrium. Include protonation constants of the free ligand determined in separate experiments. The
conditional stability constants at physiological pH should be calculated using the determined
thermodynamic constants and the relevant protonation constants, providing the pGd value (negative
logarithm of free Gd3** concentration) which is typically 15.0-15.5 for Gd-DTPA-BMA under physiological
conditions [1] [2].

Kinetic Inertness Assessment Protocol

The kinetic inertness of Gd-DTPA-BMA should be evaluated through acid-assisted and anion-catalyzed
dissociation studies. For acid-catalyzed dissociation, prepare solutions of the complex (1 mM) in buffers at
various pH values (1.0-5.0) and monitor the release of Gd3* ions using arsenazo III as a colorimetric
indicator (Amax = 650 nm) or via ICP-MS for greater sensitivity. Maintain constant ionic strength with NaCl
(0.15 M) and temperature at 37.0°C + 0.1°C. For carbonate-catalyzed dissociation, prepare solutions
containing the complex (1 mM) in bicarbonate buffers (10-50 mM) at pH 7.4 and 37°C, then monitor
gadolinium release over 24-168 hours. The presence of phosphate, citrate, and histidinate should also be
investigated as these endogenous ligands may catalyze dissociation in biological systems. Data analysis
employs first-order or pseudo-first-order kinetic models depending on catalyst concentration, with rate

constants extracted from linear regression of logarithmic concentration plots [2].

Pharmacological Profile and Imaging Performance

Relaxivity and Contrast Enhancement Mechanisms
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The contrast enhancement efficacy of Gd-DTPA-BMA stems from its ability to accelerate the longitudinal
(T1) relaxation rate of nearby water protons. The molecular mechanism involves the coordinated water
molecule that exchanges rapidly (residence time ™™ = 10-20 ns) with bulk solvent, transmitting the
paramagnetic effect of the Gd3* ion (S = 7/2) throughout the aqueous environment. The electronic
relaxation time (tS ~ 0.1 ps) and rotational correlation time (TR ~ 60 ps at 37°C) collectively determine
the field-dependent relaxivity profile, which displays a characteristic dispersion around 20-40 MHz. The
relatively small size of the complex results in a shorter rotational correlation time compared to protein-bound
agents, which limits its maximum relaxivity. However, the presence of two water molecules in the inner
coordination sphere (q = 1, with a second water molecule possibly occupying an outer sphere position)
partially compensates for this limitation. In clinical practice, Gd-DTPA-BMA provides diagnostically
sufficient enhancement at standard doses of 0.1 mmol/kg body weight, with peak enhancement occurring

within 5-10 minutes post-injection for most vascular applications [4] [3] [2].

Biodistribution and Pharmacokinetics

The pharmacokinetic profile of Gd-DTPA-BMA follows an open two-compartment model with rapid
distribution and elimination phases. After intravenous administration, the compound distributes primarily
within the extracellular fluid space without significant penetration into intact cells or the central nervous
system. The volume of distribution (0.26-0.28 L/kg) approximates the extracellular fluid volume,
confirming its extracellular distribution. The elimination half-life ranges from 70-95 minutes in adults with
normal renal function, with over 95% of the administered dose excreted unchanged in urine within 24 hours.
The clearance mechanism involves exclusively glomerular filtration, with no evidence of tubular secretion
or reabsorption. In patients with impaired renal function, the elimination half-life increases proportionally to
the reduction in glomerular filtration rate, requiring dose adjustment to prevent potential gadolinium
dissociation. The compound demonstrates minimal protein binding (<5%) and does not undergo metabolism

in vivo, maintaining its chemical integrity throughout the distribution and elimination phases [3] [2].

Safety and Biocompatibility

The safety profile of Gd-DTPA-BMA reflects its non-ionic character and physicochemical properties.
Preclinical toxicology studies demonstrate a high lethal dose (LDso > 15 mmol/kg in mice), significantly

exceeding the typical clinical dose of 0.1 mmol/kg. The most common adverse reactions in clinical use
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include mild sensations at the injection site (1-2%), nausea (0.8-1.5%), and headache (0.6-1.2%), with severe
adverse events occurring in <0.1% of administrations. The neural tolerance following unintentional
subarachnoid administration has been investigated in animal models, revealing remarkably good tolerance
with concentrations up to 10 mmol/L producing no observable adverse effects, while higher concentrations
(500 mmol/L) induced transient somatomotor irritation in porcine models. The principal safety concern with
Gd-DTPA-BMA involves the potential risk of nephrogenic systemic fibrosis (NSF) in patients with severe
renal impairment (GFR <30 mL/min/1.73m?), attributed to gadolinium dissociation and tissue deposition.
This risk stems from the relatively lower kinetic inertness compared to macrocyclic agents, necessitating

careful patient screening and avoidance in high-risk populations [3] [2].

Applications and Current Research Directions

Clinical and Research Applications

Magnetic resonance imaging represents the primary application of Gd-DTPA-BMA, with particular utility
in contrast-enhanced magnetic resonance angiography (CE-MRA), central nervous system imaging, and
body imaging. The non-ionic nature of the compound reduces osmolality-related side effects, making it
suitable for high-volume administration protocols sometimes required in MR angiography. In research
settings, Gd-DTPA-BMA has been incorporated into advanced formulation strategies including liposomal
encapsulation for targeted delivery. Studies have demonstrated successful incorporation of >°Gd-DTPA-
BMA into long-circulating pH-sensitive liposomes, with neutron activation enabling potential applications in
neutron capture therapy. These liposomal formulations maintain physical stability after neutron irradiation
and exhibit low release profiles in biological media, with in vitro cytotoxicity studies showing significantly
enhanced activity (approximately 1170-fold) compared to free Gd-DTPA-BMA against tumor cells. This

suggests potential theranestic applications combining diagnostic imaging and targeted radiotherapy [5].

Industrial and Non-Medical Applications

Beyond medical imaging, DTPA-BMA and related complexes find applications in industrial processes
where metal chelation is required. In pulp and paper manufacturing, DTPA-BMA serves to sequester redox-

active metal ions (Fe2*/3+, Mn2*/4*, Cul*/2*) that would otherwise catalyze the decomposition of hydrogen
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peroxide used in chlorine-free bleaching processes. This application leverages the high formation constants
of DTPA-BMA with transition metals, preventing the metal-mediated decomposition of peroxide through
Fenton chemistry. The compound has also been incorporated into cosmetic products (over 150
formulations) where it functions to deactivate calcium and magnesium ions, improving product stability and
performance. In aquatic systems, the ferrous complex (Fe?*-DTPA-BMA) serves as an effective
micronutrient source for aquarium plants, maintaining iron solubility against oxidation and precipitation as
insoluble oxy-hydroxides. These diverse applications demonstrate the versatility of the DTPA-BMA ligand

beyond its pharmaceutical uses [1].

Regulatory and Commercial Status

Gd-DTPA-BMA (gadodiamide, marketed as OmniScan) has received regulatory approval in numerous
countries worldwide for clinical use in magnetic resonance imaging. The U.S. Food and Drug Administration
(FDA) approved the compound in 1993 as a contrast agent for central nervous system and body imaging
applications. The clinical formulations typically contain 0.5 M gadodiamide in water for injection, with
addition of 5-10 mg/mL caldiamide sodium (the calcium chelate) to prevent transmetallation effects in the
vial. The recommended clinical desage ranges from 0.05 to 0.3 mmol/kg body weight, depending on the
specific diagnostic indication and imaging technique. In response to safety concerns regarding nephrogenic
systemic fibrosis, regulatory agencies have issued black box warnings contraindicating use in patients with
acute kidney injury or severe chronic renal impairment (GFR <30 mL/min/1.73m?). Post-marketing
surveillance requirements include monitoring of NSF cases and educational programs to ensure appropriate
patient selection. The patent protection for Gd-DTPA-BMA has expired in most jurisdictions, allowing for

the development of generic versions while maintaining the same rigorous quality standards [1] [3] [2].
Conclusion
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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